Methyl elaidate (C19H36O2) is the methyl ester of elaidic acid, functioning as the primary trans-isomer counterpart to methyl oleate . As a high-purity C18:1 fatty acid methyl ester (FAME), it is a critical analytical standard and lipid precursor used across food safety, lipidomics, and biofuel research . Unlike complex lipid mixtures or crude fatty acid extracts, high-purity methyl elaidate provides a defined monounsaturated trans geometry, making it an essential baseline material for quantitative gas chromatography (GC) and for modeling the physicochemical effects of trans-isomerization on thermal behavior and oxidative stability in industrial formulations .
Substituting methyl elaidate with its cis-isomer (methyl oleate) or saturated analogs (like methyl stearate) fundamentally compromises process modeling and analytical accuracy [1]. The trans double bond in methyl elaidate imparts a linear molecular geometry that significantly alters intermolecular packing compared to the bent cis configuration of methyl oleate. In procurement and material selection, this structural difference translates to drastically different handling requirements—methyl elaidate is a solid or semi-solid at cold temperatures (melting point ~10 °C), whereas methyl oleate remains liquid down to -20 °C [1]. Furthermore, generic substitution in analytical workflows prevents the resolution of critical cis/trans pairs in GC-FID assays, rendering regulatory compliance testing for trans fats impossible.
The geometric configuration of the double bond creates a profound difference in thermal properties. Methyl elaidate exhibits a melting point of approximately 10 °C, whereas its cis-isomer, methyl oleate, melts at -20 °C[1]. This 30 °C differential dictates the cold flow properties and physical state of the material at ambient and low temperatures, directly impacting formulation stability and processability in lipid-based manufacturing.
| Evidence Dimension | Melting Point |
| Target Compound Data | 10 °C |
| Comparator Or Baseline | Methyl oleate (-20 °C) |
| Quantified Difference | 30 °C higher melting point |
| Conditions | Standard atmospheric pressure |
Buyers formulating lipid nanoparticles, cosmetics, or biofuels must select this specific isomer to accurately model or achieve desired low-temperature phase transitions and cold flow properties.
The trans configuration of methyl elaidate renders it significantly less susceptible to auto-oxidation than its cis counterpart. Accelerated oxidation testing demonstrates that the induction period for methyl elaidate is 7.7 hours, compared to just 2.5 hours for methyl oleate [1]. This >3-fold increase in oxidative stability reduces the rate of degradation into aldehydes and peroxides during storage and high-temperature processing.
| Evidence Dimension | Oxidation Stability (Induction Period) |
| Target Compound Data | 7.7 hours |
| Comparator Or Baseline | Methyl oleate (2.5 hours) |
| Quantified Difference | 5.2 hours longer induction period (>3x increase) |
| Conditions | Accelerated oxidation conditions (standard stability testing) |
Procurement teams requiring stable reference standards or longer-shelf-life lipid precursors should prioritize methyl elaidate over methyl oleate to minimize oxidative degradation.
In quantitative food and oil analysis, baseline resolution of cis and trans isomers is mandatory. On a highly polar biscyanopropylpolysiloxane GC column, methyl elaidate elutes distinctly earlier than methyl oleate. Standardized GC-FID methods record methyl elaidate at a retention time of 28.815 minutes, while methyl oleate elutes at 29.172 minutes [1]. This reproducible ~0.35-minute separation ensures accurate quantification of trans fat content without peak overlap.
| Evidence Dimension | GC Retention Time |
| Target Compound Data | 28.815 minutes |
| Comparator Or Baseline | Methyl oleate (29.172 minutes) |
| Quantified Difference | 0.357 minute earlier elution |
| Conditions | GC-FID analysis using a highly polar biscyanopropylpolysiloxane column |
Analytical laboratories must procure high-purity methyl elaidate to calibrate instruments for regulatory trans fat compliance testing, where peak resolution from cis isomers is strictly required.
Due to its distinct GC retention time [1], methyl elaidate is an indispensable reference material for food testing laboratories. It is used to calibrate GC-FID and GC-MS instruments to ensure baseline resolution from methyl oleate, enabling accurate quantification of trans fatty acids in edible oils, margarines, and processed foods in accordance with AOCS and EU regulations.
The pronounced differences in melting point and oxidative stability between cis and trans FAMEs make methyl elaidate a critical model compound in biofuel research [2]. Engineers procure it to study the effects of catalytic transfer hydrogenation and isomerization on the cold filter plugging point (CFPP) and long-term storage stability of biodiesel blends.
In biophysical research, methyl elaidate serves as a precursor or reference standard to investigate how trans double bonds affect lipid bilayer packing. Its linear geometry and higher melting point provide a necessary structural contrast to cis-lipids, allowing researchers to accurately model changes in membrane fluidity and phase transition temperatures [2].